EP1013 -

EP1013

Catalog Number: EVT-254892
CAS Number:
Molecular Formula: C18H23FN2O6
Molecular Weight: 382.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
EP1013 is a broad-spectrum caspase selective inhibitor, used in the research of type 1 diabetes.
Source and Classification

EP1013 is derived from a series of synthetic processes aimed at creating compounds with specific pharmacological properties. It belongs to a class of compounds that may interact with cellular pathways involved in disease progression, particularly in oncology and inflammatory diseases. The classification of EP1013 can be described as a small organic molecule, which distinguishes it from larger biomolecules such as proteins or nucleic acids.

Synthesis Analysis

Methods and Technical Details

The synthesis of EP1013 involves several steps that typically include:

  1. Starting Materials: The synthesis begins with readily available organic precursors, which are selected based on their ability to undergo specific chemical transformations.
  2. Reactions: Key reactions may include:
    • Nucleophilic substitutions: These reactions allow for the introduction of functional groups necessary for biological activity.
    • Coupling reactions: Often used to link different molecular fragments together, enhancing the compound's efficacy.
    • Purification: Techniques such as column chromatography are employed to isolate the desired product from by-products and unreacted materials.

The synthesis process is optimized to maximize yield and purity while minimizing waste and side reactions.

Molecular Structure Analysis

Structure and Data

The molecular structure of EP1013 can be represented by its chemical formula, which provides insight into its atomic composition and arrangement. This structure typically features:

  • Functional Groups: These are critical for the compound's biological activity and include hydroxyl, amine, or carbonyl groups.
  • Three-Dimensional Arrangement: The spatial configuration of atoms is essential for understanding how EP1013 interacts with biological targets.

Molecular modeling techniques such as computational chemistry simulations can provide detailed insights into the geometry and electronic properties of EP1013.

Chemical Reactions Analysis

Reactions and Technical Details

EP1013 can undergo various chemical reactions that are crucial for its functionality:

  1. Biochemical Interactions: The compound may interact with enzymes or receptors, leading to biochemical changes within cells.
  2. Metabolic Transformations: In vivo studies often reveal how EP1013 is metabolized, which can affect its efficacy and safety profile.
  3. Stability Studies: Understanding the stability of EP1013 under physiological conditions is important for its development as a therapeutic agent.

These reactions are characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm structural integrity and reactivity.

Mechanism of Action

Process and Data

The mechanism of action of EP1013 involves its interaction with specific cellular targets:

  • Target Engagement: EP1013 binds to proteins or enzymes that play a role in disease pathways. This binding can inhibit or enhance their activity.
  • Signaling Pathways: By modulating these targets, EP1013 can influence downstream signaling pathways, leading to therapeutic effects such as reduced inflammation or inhibited tumor growth.

Data from pharmacological studies help elucidate these mechanisms, providing insights into the compound's efficacy in preclinical models.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

EP1013 exhibits several notable physical and chemical properties:

  • Solubility: The solubility profile in various solvents is critical for formulation development.
  • Melting Point and Boiling Point: These thermal properties inform about the stability of the compound under different conditions.
  • pH Stability: Understanding how EP1013 behaves across different pH levels helps predict its performance in biological systems.

Characterization techniques like differential scanning calorimetry and pH titration are often employed to gather this data.

Applications

Scientific Uses

EP1013 has potential applications in several scientific domains:

  1. Pharmaceutical Development: As a candidate for drug development, it could be explored for treating diseases such as cancer or autoimmune disorders.
  2. Biochemical Research: Researchers may utilize EP1013 to study specific cellular pathways or mechanisms of disease.
  3. Diagnostics: If linked to detectable markers, EP1013 could aid in diagnosing certain conditions through biomarker modulation.
Introduction to EP1013: Context and Significance

EP1013 (also designated F1013 or zVD-FMK) represents a strategically designed broad-spectrum caspase inhibitor with significant implications for modulating programmed cell death pathways. As a synthetic peptide-based compound, it targets the cysteine-aspartic acid protease family responsible for executing apoptosis – a process critically implicated in degenerative diseases, transplant rejection, and autoimmune disorders. Its primary research application focuses on preserving functional cell mass in vulnerable tissues, particularly pancreatic β-cells in diabetes models. By selectively inhibiting caspase activation cascades, EP1013 provides a powerful chemical tool for investigating apoptosis-mediated pathophysiology and developing targeted interventions that extend beyond conventional immunosuppression [1] [2] [5].

Nomenclature and Structural Classification of EP1013

Systematic Chemical Identification:

  • IUPAC Name: (3S)-5-Fluoro-3-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxopentanoic acid
  • Synonyms: F1013, zVD-FMK, MX1013, Benzyloxycarbonyl-Val-Asp-fluoromethyl ketone
  • CAS Registry: 223568-55-6
  • Molecular Formula: C₁₈H₂₃FN₂O₆
  • Molecular Weight: 382.38 g/mol [1] [2] [5]

Structural Characteristics:EP1013 belongs to the peptidomimetic inhibitor class featuring:

  • A fluoromethyl ketone (FMK) warhead that irreversibly binds to the catalytic cysteine residue in caspase active sites through electrophilic interaction
  • The benzyloxycarbonyl (Z) N-terminal cap conferring enhanced cell permeability
  • A Val-Asp (VD) dipeptide backbone providing caspase recognition specificity
  • Chiral centers at the C3 (S) and C2' (S) positions essential for target engagement [1] [5]

Table 1: Fundamental Chemical Identifiers of EP1013

Chemical PropertySpecification
CAS Number223568-55-6
Molecular FormulaC₁₈H₂₃FN₂O₆
Exact Molecular Weight382.38 g/mol
Chemical ClassPeptidomimetic caspase inhibitor
Storage Conditions2-8°C (solid form)
Solubility ProfileSoluble in DMSO (100 mg/mL) [1] [8]

The stereospecific configuration at both chiral centers (S-configuration) is critical for bioactivity, as evidenced by diminished efficacy in racemic analogs. X-ray crystallographic studies of analogous inhibitors reveal that the aspartic acid residue occupies the S₁ specificity pocket of effector caspases (caspase-3, -7), while the valine residue extends into the adjacent hydrophobic S₂ subsite [2] [5].

Historical Development of EP1013 in Medicinal Chemistry

The development trajectory of EP1013 reflects key milestones in apoptosis pharmacology:

  • 1990s Foundations: Emergence of first-generation caspase inhibitors (zVAD-FMK) following the discovery of interleukin-1β-converting enzyme (ICE/caspase-1) as the prototype caspase. These established the peptide-FMK pharmacophore but exhibited poor metabolic stability [3].

  • Structural Optimization (Early 2000s): Rational modification of the P₁ and P₂ residues yielded EP1013, specifically engineered for:

  • Enhanced pharmacokinetic stability through β-branching at the valine residue
  • Reduced off-target reactivity versus earlier analogs
  • Maintained broad-spectrum activity against executioner caspases (caspase-3/6/7) and initiator caspases (caspase-8/9/10) [1] [4]

  • Therapeutic Validation Phase: Preclinical studies demonstrated EP1013's superior efficacy in ex vivo islet protection compared to first-generation inhibitors. Research established its ability to significantly reduce the apoptotic index (caspase-3 activation) by >80% in isolated islets exposed to cytokine cocktails or hypoxia [4].

Table 2: Evolution of Caspase-Targeted Therapeutics Leading to EP1013

Time PeriodDevelopment PhaseKey Advancements
Pre-1990Natural Product AlkaloidsMorphine (1803), Quinine (1823), Atropine (1833)
1990-1995Caspase Target IdentificationICE/caspase-1 cloning and characterization
1996-2000First-Generation InhibitorszVAD-FMK (pan-caspase inhibitor scaffold)
2000-2005Optimized DerivativesEP1013 (zVD-FMK) with improved metabolic profile
2005-PresentDisease-Specific ApplicationsType 1 diabetes/islet transplant research [3] [4]

This development occurred alongside conceptual shifts in medicinal chemistry, transitioning from plant-derived alkaloids to rational drug design approaches leveraging enzyme structure-function relationships. EP1013 represents the application of transition-state analog theory where the FMK moiety mimics the carbonyl electrophile of aspartic acid substrates during nucleophilic attack by caspase catalytic cysteines [3].

Role of EP1013 in Targeted Therapeutic Research

EP1013 has emerged as an indispensable research tool for investigating caspase-dependent pathways in disease models, particularly those involving irreplaceable cell populations:

Islet Transplantation and Diabetes Research:

  • In marginal mass syngeneic islet transplants, EP1013 (1-10 mg/kg) significantly enhanced functional graft survival by reducing peri-transplant apoptosis. Treated groups exhibited 3-fold greater insulin-positive area versus controls at day 7 post-transplant [1] [4].
  • Mechanistically, EP1013 interrupts the apoptosis-amplification loop wherein initial β-cell death releases DAMPs (damage-associated molecular patterns), attracting antigen-presenting cells that prime destructive T-cell responses [4].

Properties

Product Name

EP1013

IUPAC Name

(3S)-5-fluoro-3-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxopentanoic acid

Molecular Formula

C18H23FN2O6

Molecular Weight

382.4 g/mol

InChI

InChI=1S/C18H23FN2O6/c1-11(2)16(17(25)20-13(8-15(23)24)14(22)9-19)21-18(26)27-10-12-6-4-3-5-7-12/h3-7,11,13,16H,8-10H2,1-2H3,(H,20,25)(H,21,26)(H,23,24)/t13-,16-/m0/s1

InChI Key

LYBWGROBJJXCJJ-BBRMVZONSA-N

SMILES

CC(C)C(C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)OCC1=CC=CC=C1

Synonyms

enzyloxycarbonyl-valyl-aspartic acid fluoromethyl ketone
EP1013
F573 compound
MX1013
N-benzyloxycabonyl-Val Asp-fluoromethyl ketone
Z-VD-FMK
zVD-FMK

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)OCC1=CC=CC=C1

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CF)NC(=O)OCC1=CC=CC=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.